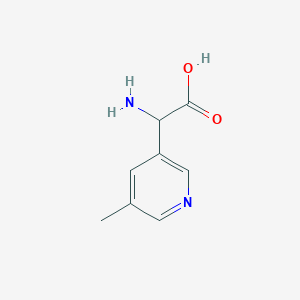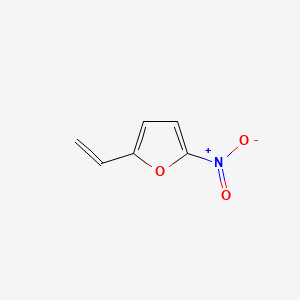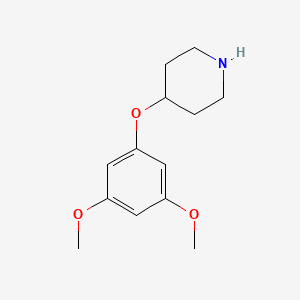
2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(pyrrolidin-2-ylmethyl)ethanone with thiourea under basic conditions to form the thiazole ring . The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for 2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitro-substituted thiazoles.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its targets . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthiazole: Lacks the pyrrolidin-2-ylmethyl group, resulting in different biological activities.
4-(Pyrrolidin-2-ylmethyl)thiazole: Lacks the methyl group at the 2-position of the thiazole ring.
2-Methyl-4-(pyrrolidin-2-ylmethyl)oxazole: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole is unique due to the presence of both the thiazole and pyrrolidine rings, which can confer distinct biological activities and chemical reactivity. The combination of these two rings can enhance the compound’s potential as a bioactive molecule and its versatility in various applications .
Eigenschaften
Molekularformel |
C9H14N2S |
|---|---|
Molekulargewicht |
182.29 g/mol |
IUPAC-Name |
2-methyl-4-(pyrrolidin-2-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H14N2S/c1-7-11-9(6-12-7)5-8-3-2-4-10-8/h6,8,10H,2-5H2,1H3 |
InChI-Schlüssel |
NLHFIFRANUUIOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)CC2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)






